Cas no 897613-44-4 (N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide)

N-(2-{4-(2-Fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide is a synthetic organic compound featuring a fluorophenylpiperazine sulfonamide core linked to a 2-methylbenzamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as a modulator of serotonin or dopamine receptors due to the fluorophenylpiperazine pharmacophore. The sulfonamide group enhances binding affinity and selectivity, while the 2-methylbenzamide moiety may contribute to metabolic stability. The compound’s well-defined molecular architecture allows for precise structure-activity relationship studies. Its synthetic route is optimized for high purity, making it suitable for pharmacological research and drug development applications. Further investigation may explore its interactions with CNS targets or enzyme inhibition properties.
N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide structure
897613-44-4 structure
Product Name:N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide
CAS No:897613-44-4
MF:C20H24FN3O3S
MW:405.486267089844
CID:6252021
PubChem ID:7188767
Update Time:2025-10-21

N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide
    • AKOS024625006
    • N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide
    • 897613-44-4
    • N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide
    • F2068-0152
    • N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide
    • Inchi: 1S/C20H24FN3O3S/c1-16-6-2-3-7-17(16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-9-5-4-8-18(19)21/h2-9H,10-15H2,1H3,(H,22,25)
    • InChI Key: ZMMFKFJFTMWLEB-UHFFFAOYSA-N
    • SMILES: S(CCNC(C1C=CC=CC=1C)=O)(N1CCN(C2C=CC=CC=2F)CC1)(=O)=O

Computed Properties

  • Exact Mass: 405.15224097g/mol
  • Monoisotopic Mass: 405.15224097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 78.1Ų

N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide Pricemore >>

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Additional information on N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide

Research Brief on N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide (CAS: 897613-44-4)

Recent studies on the compound N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide (CAS: 897613-44-4) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of investigations focusing on its pharmacological properties, mechanism of action, and therapeutic applications. The presence of a fluorophenylpiperazine moiety and a sulfonamide linkage suggests potential interactions with various biological targets, making it a molecule of significant interest.

One of the key areas of research has been the compound's potential as a modulator of neurotransmitter receptors. Preliminary in vitro studies indicate that N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide exhibits selective binding affinity for serotonin and dopamine receptors, which could have implications for the treatment of neurological and psychiatric disorders. The fluorophenyl group is believed to enhance the compound's binding specificity, while the sulfonamide linkage contributes to its metabolic stability.

In addition to its receptor-binding properties, recent work has explored the compound's pharmacokinetic profile. Studies in animal models have demonstrated favorable absorption and distribution characteristics, with moderate plasma protein binding and a half-life conducive to therapeutic dosing. The compound's metabolic pathways have also been investigated, revealing primary hepatic clearance with minimal renal excretion, suggesting a reduced risk of nephrotoxicity.

Another significant aspect of the research has been the synthesis and optimization of N-(2-{4-(2-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide. Recent synthetic routes have focused on improving yield and purity while minimizing the formation of by-products. Advances in green chemistry have also been applied, with researchers exploring solvent-free and catalytic methods to enhance the sustainability of the synthesis process.

Looking ahead, ongoing studies are aimed at further elucidating the compound's mechanism of action and expanding its therapeutic potential. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications. The compound's unique chemical structure and promising preliminary data position it as a valuable candidate for future drug development initiatives in the chemical biology and pharmaceutical sectors.

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